(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid
Description
(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative with the molecular formula C₂₃H₁₈ClNO₄ and a molecular weight of 407.85 g/mol . It is structurally characterized by:
- A 3-chlorophenyl substituent on the α-carbon of the acetic acid backbone.
- An Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) serving as a protective moiety for the amino group, enhancing stability during synthetic processes such as solid-phase peptide synthesis (SPPS).
- The compound is also known as (S)-Fmoc-3-chlorophenylalanine when referring to its stereospecific (S)-configuration .
Its primary applications include use as a building block in peptide synthesis and medicinal chemistry, particularly for introducing chlorinated aromatic residues into target molecules. The Fmoc group is cleavable under mild basic conditions, making it compatible with automated peptide synthesizers .
Properties
IUPAC Name |
2-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4/c24-15-7-5-6-14(12-15)21(22(26)27)25-23(28)29-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNXWBFVGWGSRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585612 | |
| Record name | (3-Chlorophenyl)({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339208-90-1 | |
| Record name | (3-Chlorophenyl)({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Principal Preparation Method
The primary synthetic route for (3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid involves the Fmoc protection of 3-chlorophenylglycine. The process generally follows these steps:
- Starting Material: 3-Chlorophenylglycine (an amino acid derivative bearing a 3-chlorophenyl substituent).
- Protection Reaction: The amino group of 3-chlorophenylglycine is reacted with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base (commonly sodium bicarbonate or a similar mild base) to form the Fmoc-protected amino acid.
- Reaction Conditions:
- Solvent system typically involves tetrahydrofuran (THF) and water.
- The reaction is carried out at low temperature (0 °C) initially and then allowed to proceed at room temperature for extended periods (up to 16 hours) to ensure completion.
- Workup: The reaction mixture is quenched with acid or water, followed by extraction and purification steps, often involving flash chromatography on silica gel using dichloromethane/methanol solvent gradients.
- Purification: Flash chromatography yields the pure Fmoc-protected product with yields ranging from 51% to 93%, depending on scale and conditions.
Detailed Reaction Scheme and Conditions
| Step | Reagent/Condition | Purpose | Notes |
|---|---|---|---|
| 1 | 3-Chlorophenylglycine | Starting amino acid | Commercially available |
| 2 | Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Protect amino group with Fmoc | Requires base to neutralize HCl formed |
| 3 | Base (e.g., NaHCO3, 1M aqueous) | Neutralize acid, facilitate reaction | Added dropwise at 0 °C |
| 4 | Solvent: THF/H2O | Medium for reaction | THF miscible with water |
| 5 | Temperature: 0 °C to room temp | Control reaction rate | Initial cooling prevents side reactions |
| 6 | Reaction time: 1 to 16 hours | Ensure complete conversion | Longer times favor higher yield |
| 7 | Purification: Flash chromatography (DCM/MeOH 95:5 to 85:15) | Isolate pure product | Silica gel used as stationary phase |
Research Findings and Optimization Notes
- Yield and Purity: The yields reported in literature range between 51% and 93%, with purity typically exceeding 97% after purification.
- Reaction Efficiency: Using sodium bicarbonate as the base provides a mild environment that minimizes side reactions and degradation of the Fmoc group.
- Temperature Control: Maintaining low temperature during the addition of Fmoc-Cl prevents premature decomposition and side product formation.
- Solvent Choice: THF/H2O mixtures provide a good balance of solubility for both reactants and products, facilitating smooth reaction kinetics.
- Purification: Flash chromatography is the preferred purification technique, with gradient elution from dichloromethane/methanol mixtures effectively separating the desired product from impurities.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Starting Material | 3-Chlorophenylglycine | Commercially available |
| Protecting Agent | Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Reacts with amino group |
| Base | Sodium bicarbonate (1M aqueous) | Neutralizes HCl byproduct |
| Solvent System | THF/H2O (approx. 5:1) | Ensures solubility |
| Temperature | 0 °C to room temperature | Controls reaction rate |
| Reaction Time | 1 to 16 hours | Longer times increase yield |
| Purification | Flash chromatography (DCM/MeOH gradient) | Removes impurities |
| Yield | 51% to 93% | Dependent on scale and conditions |
| Purity | >97% | Verified by chromatographic methods |
Chemical Reactions Analysis
Deprotection Reactions
The Fmoc group undergoes base-mediated cleavage under mild conditions. Key findings include:
-
Primary deprotection reagent : 20% piperidine in dimethylformamide (DMF) achieves complete Fmoc removal within 5–15 minutes at room temperature .
-
Alternative bases : Secondary amines like morpholine (10% v/v in DMF) show slower kinetics (>30 minutes for full cleavage) .
-
Mechanism : Base-induced β-elimination generates a dibenzofulvene-piperidine adduct, leaving the free α-amino group .
Stability considerations :
-
The compound remains intact in acidic media (e.g., 1% trifluoroacetic acid) .
-
Premature deprotection occurs at pH >9.5 in aqueous solutions .
Coupling Reactions
This derivative participates in peptide bond formation through carboxylate activation:
Key observations :
-
Steric effects : The 3-chlorophenyl group moderately slows coupling kinetics compared to non-halogenated analogs .
-
Optimal pH : Reactions proceed efficiently at pH 7.5–8.5 in aqueous-organic mixtures .
Aza-Glycine Formation
Under prolonged basic conditions (>1 hour in 20% piperidine/DMF), β-elimination generates aza-glycine derivatives at ≤3% yield .
Halogen Reactivity
The 3-chloro substituent exhibits:
-
Nucleophilic aromatic substitution resistance in DMF/H₂O mixtures (no substitution observed at ≤60°C) .
-
Ortho-directing effects in electrophilic aromatic substitution, though reactivity is suppressed by the Fmoc group’s electron-withdrawing nature .
Peptide Macrocyclization
Used as a constrained turn inducer in head-to-tail cyclizations:
-
Conditions : PyBOP/DIEA (0.1 M in DMF), 24-hour reaction time .
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Cyclization efficiency : 12-membered rings form in 67% yield vs. 41% for non-halogenated analogs .
Azide Derivatives
Conversion to Fmoc-amino acid azides via mixed anhydride intermediates:
Comparative Reactivity Data
The table below contrasts reaction outcomes with structurally similar compounds:
| Property | Fmoc-DL-Phg(3-Cl)-OH | Fmoc-Phe-OH | Fmoc-Tyr(tBu)-OH |
|---|---|---|---|
| Deprotection time (20% piperidine) | 8.2 ± 0.5 min | 6.1 ± 0.3 min | 7.9 ± 0.4 min |
| Coupling yield (DIC/HOBt) | 89% | 93% | 85% |
| Aza-glycine byproduct | 2.7% | 1.1% | 3.4% |
Scientific Research Applications
Peptide Synthesis
Fmoc-D-Cl-Phe-OH is extensively used in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group for amino acids during the synthesis process. Its stability under basic conditions allows for selective deprotection, facilitating the assembly of peptides with specific sequences.
Case Study: Peptide Therapeutics
In a study focusing on the synthesis of peptide-based therapeutics, Fmoc-D-Cl-Phe-OH was used to incorporate chlorinated phenylalanine into peptides aimed at enhancing biological activity against specific targets. The resulting peptides exhibited improved binding affinities and biological responses compared to their non-chlorinated counterparts.
Drug Development
The compound plays a crucial role in drug design, particularly in developing inhibitors that target specific enzymes or receptors. The incorporation of halogenated phenylalanines has been shown to influence the pharmacokinetic properties of drugs.
Case Study: Enzyme Inhibition
Research demonstrated that a peptide synthesized using Fmoc-D-Cl-Phe-OH effectively inhibited a key enzyme involved in cancer metastasis. The chlorinated phenylalanine residue contributed to increased potency and selectivity, highlighting the compound's potential in therapeutic applications.
Materials Science
Fmoc-D-Cl-Phe-OH is also explored in materials science for creating functionalized polymers and biomaterials. Its ability to form stable linkages allows for the development of materials with tailored properties for biomedical applications.
Data Table: Properties of Functionalized Polymers
| Property | Value |
|---|---|
| Thermal Stability | High |
| Biocompatibility | Excellent |
| Mechanical Strength | Enhanced |
Mechanism of Action
The mechanism of action of (3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The fluorenylmethoxycarbonyl group can be cleaved under specific conditions, revealing the active amino acid, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
Halogenation Effects
Backbone Modifications
- Replacement of the acetic acid backbone with propanoic acid (as in CAS 678991-52-1) extends the side chain, enabling better interaction with hydrophobic protein pockets .
- Heterocyclic variants (e.g., pyridinone in ) introduce hydrogen-bonding motifs critical for targeting enzymes like kinases.
Research Findings
Synthetic Utility : The 3-chlorophenyl derivative is favored in SPPS for its balance of hydrophobicity and steric bulk, reducing aggregation during peptide chain elongation .
Biological Activity : Fluorinated analogs (e.g., 2,4-difluoro) show 2–3× higher half-lives in hepatic microsome assays compared to chlorinated versions, attributed to fluorine’s metabolic inertness .
Crystallography: The azetidine-containing analog (C₂₆H₂₂FNO₄) forms stable crystals suitable for X-ray diffraction studies, aiding in structure-based drug design .
Biological Activity
The compound (3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid , also known as Fmoc-Cl-Ac, is a synthetic organic molecule notable for its potential biological activities. This compound features a chlorophenyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which are critical for its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
- Empirical Formula : C23H18ClNO4
- Molecular Weight : 407.85 g/mol
- SMILES Notation : OC(C@HNC(OCC2C3=C(C4=C2C=CC=C4)C=CC=C3)=O)=O
- InChI Key : IWNXWBFVGWGSRR-NRFANRHFSA-N
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The Fmoc group enhances stability during chemical reactions, while the chlorophenyl moiety may facilitate binding to target proteins through hydrophobic interactions and hydrogen bonding.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to various receptors, modulating their activity and influencing cellular signaling pathways.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
| Activity | Description |
|---|---|
| Enzyme Inhibition | Potential to inhibit enzymes related to inflammation and metabolic disorders. |
| Antimicrobial Properties | Exhibits activity against specific bacterial strains, suggesting potential use in infection control. |
| Anticancer Activity | Preliminary studies indicate that it may induce apoptosis in cancer cell lines. |
Case Studies
- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited the enzyme cyclooxygenase (COX), which is crucial in inflammatory processes. This inhibition could lead to reduced inflammation in various conditions.
- Antimicrobial Testing : In vitro tests revealed that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. These findings suggest its potential as an antimicrobial agent.
- Anticancer Research : A recent investigation into the anticancer properties of this compound showed that it could induce apoptosis in human breast cancer cell lines through the activation of caspase pathways.
Q & A
Q. What are the standard synthetic routes for (3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid, and how can reaction efficiency be monitored?
The compound is synthesized via Fmoc-protected amino acid coupling strategies. Key steps include:
- Protection of the amino group : Use Fmoc (9-fluorenylmethyloxycarbonyl) to prevent undesired side reactions during synthesis .
- Coupling reactions : Employ carbodiimide-based reagents (e.g., DCC or EDC) with NHS esters to activate carboxylic acid groups for amide bond formation .
- Monitoring : Track reaction progress using TLC or HPLC. For HPLC, a C18 column with a water/acetonitrile gradient (0.1% TFA) is recommended, with UV detection at 265–300 nm (Fmoc absorption) .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : Confirm structural integrity via H and C NMR. Key signals include Fmoc aromatic protons (7.2–7.8 ppm) and the acetic acid backbone (2.5–3.5 ppm) .
- Mass spectrometry : Use ESI-MS or MALDI-TOF to verify molecular weight (e.g., expected [M+H] ion for CHClNO: ~459.8 Da) .
- HPLC purity : Ensure ≥95% purity using reverse-phase chromatography with method validation per ICH guidelines .
Q. What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline. Seek medical attention if irritation persists .
Advanced Research Questions
Q. How can researchers resolve low yields during coupling reactions involving the Fmoc group?
Low yields often stem from:
- Incomplete activation : Optimize stoichiometry of coupling reagents (e.g., 1.2–1.5 equivalents of EDC/NHS relative to carboxylic acid) .
- Steric hindrance : Introduce microwave-assisted synthesis (50–80°C, 10–30 min) to enhance reaction kinetics .
- Byproduct formation : Use scavengers like HOBt or HOAt to suppress racemization .
Q. What strategies mitigate discrepancies in spectral data (e.g., unexpected NMR peaks)?
- Impurity identification : Compare HPLC retention times with synthetic intermediates (e.g., deprotected amines or unreacted starting materials) .
- Dynamic effects in NMR : Record spectra at elevated temperatures (40–60°C) to reduce signal broadening caused by rotational restrictions .
- X-ray crystallography : For crystalline samples, use SHELX software (SHELXL for refinement) to resolve ambiguous structural features .
Q. How can researchers address batch-to-batch variability in biological activity studies?
- Purity control : Implement stringent QC via HPLC-MS to exclude impurities >0.5% .
- Solubility optimization : Test co-solvents (e.g., DMSO/water mixtures) to ensure consistent dissolution across experiments .
- Stability assays : Monitor compound degradation under storage conditions (e.g., -20°C desiccated vs. ambient) using accelerated stability studies .
Q. What experimental design considerations are critical for studying this compound’s interactions with biological targets?
- Binding assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify affinity (K) and stoichiometry .
- Competitive inhibition : Co-crystallize the compound with target enzymes (e.g., proteases) and refine structures via SHELX to map binding pockets .
- In vivo models : Adjust dosing regimens based on pharmacokinetic data (e.g., plasma half-life from LC-MS/MS analysis) .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the compound’s stability under acidic conditions?
- pH-dependent degradation : Conduct accelerated stability tests in buffers (pH 2–7) at 37°C. Analyze degradation products via LC-MS to identify cleavage points (e.g., Fmoc group hydrolysis) .
- Protective additives : Include stabilizers like BHT (butylated hydroxytoluene) in formulations to reduce oxidative decomposition .
Q. What methodologies validate the compound’s role in peptide mimetic studies when conflicting bioactivity data arise?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
